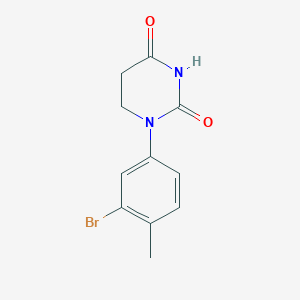
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C7H15NO2S·HCl It is known for its unique structure, which includes a cyclobutane ring and a methanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by the addition of an amine. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding cyclobutan-1-amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Cyclobutan-1-amine derivatives.
Substitution: Substituted amines with various functional groups.
科学的研究の応用
1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
1-(2-Methylphenyl)cyclobutan-1-amine hydrochloride: Similar structure but with a methylphenyl group instead of a methanesulfonyl group.
3-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride: Similar structure but with the methanesulfonyl group at a different position on the cyclobutane ring.
Uniqueness: 1-(2-Methanesulfonylethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C7H16ClNO2S |
|---|---|
分子量 |
213.73 g/mol |
IUPAC名 |
1-(2-methylsulfonylethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-5-7(8)3-2-4-7;/h2-6,8H2,1H3;1H |
InChIキー |
PHHAQNATIUNRNJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CCC1(CCC1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


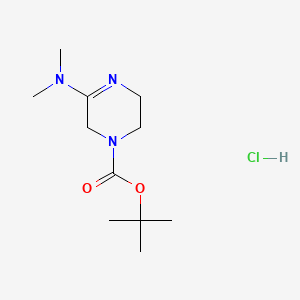
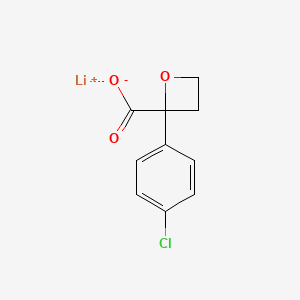
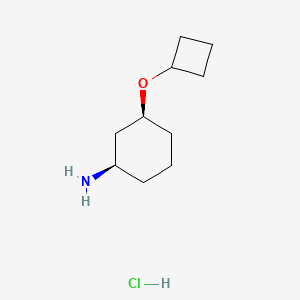
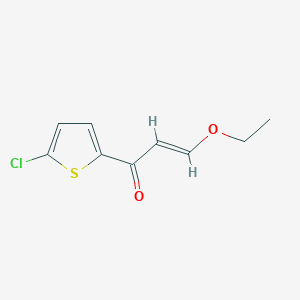
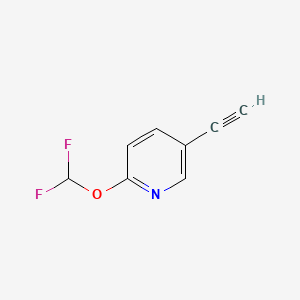
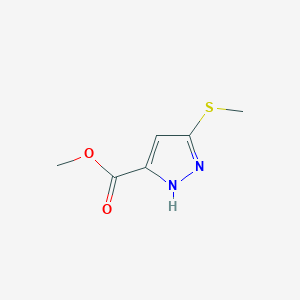
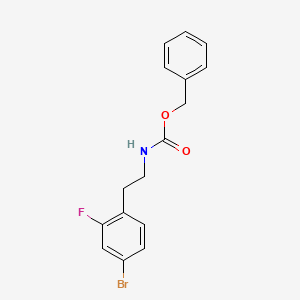

![(E)-1-butyl-6-chloro-2-(4-(dimethylamino)styryl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B13491002.png)

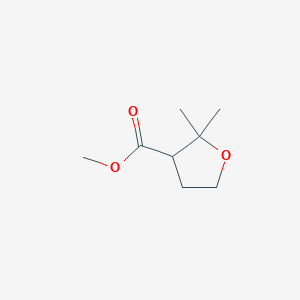
![7-Benzyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13491011.png)
